Product packaging for 7-Bromo-4-fluorobenzo[b]thiophene(Cat. No.:CAS No. 324768-96-9)

7-Bromo-4-fluorobenzo[b]thiophene

Cat. No.: B3035519
CAS No.: 324768-96-9
M. Wt: 231.09 g/mol
InChI Key: GRWQGVKHZPDRQB-UHFFFAOYSA-N
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Description

Contextualization of Benzothiophene (B83047) Derivatives in Contemporary Chemical Research

Benzothiophene, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, represents a privileged scaffold in modern chemical research, particularly in the field of medicinal chemistry. nih.govijpsjournal.com The structural rigidity and electron-rich nature of the benzothiophene core make it an ideal framework for the design of novel therapeutic agents. numberanalytics.comresearchgate.net Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govijpsjournal.com The versatility of the benzothiophene ring system allows for functionalization at various positions, enabling chemists to modulate the physicochemical and pharmacological properties of the resulting molecules to achieve desired therapeutic effects. numberanalytics.com

Strategic Importance of Halogenation in Heterocyclic Chemistry

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful and widely employed strategy in medicinal chemistry to optimize lead compounds. discoveryoutsource.commdpi.com The incorporation of halogens such as fluorine and bromine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. discoveryoutsource.comquora.com Fluorine, for instance, is known to enhance metabolic stability, increase bioavailability, and modulate the acidity of nearby functional groups. quora.comacs.org Bromine, with its larger size and potential for halogen bonding, can improve binding affinity and selectivity for target proteins. discoveryoutsource.comacs.org The strategic placement of halogens on a heterocyclic core like benzothiophene can therefore lead to the development of more potent and effective drug candidates. discoveryoutsource.commdpi.com

Identification of 7-Bromo-4-fluorobenzo[b]thiophene as a Key Research Target

Within the vast landscape of halogenated benzothiophenes, this compound has emerged as a compound of significant interest. Its structure, featuring both a bromine and a fluorine atom at specific positions on the benzothiophene nucleus, makes it a highly valuable and versatile building block in organic synthesis. This di-halogenated pattern offers multiple reaction sites for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The presence of both fluorine and bromine provides a unique combination of electronic and steric properties, making it an attractive starting material for the synthesis of novel compounds with potential biological activity. Its utility as a molecular scaffold for active pharmaceutical ingredients is underscored by the common use of similarly functionalized building blocks in drug discovery programs. ossila.com

Scope and Objectives of the Research Outline

This article aims to provide a focused and detailed examination of this compound. The subsequent sections will delve into the known chemical and physical properties of this compound, explore its synthesis, and discuss its established and potential applications as a key intermediate in the synthesis of more complex molecules. The objective is to present a comprehensive overview based on available scientific data, highlighting the strategic importance of this specific halogenated benzothiophene in the landscape of contemporary chemical research.

Physicochemical Properties of this compound

PropertyValue
CAS Number 324768-96-9
Molecular Formula C₈H₄BrFS
Molecular Weight 231.09 g/mol
IUPAC Name 7-bromo-4-fluoro-1-benzothiophene
Canonical SMILES C1=CC2=C(C(=C1)F)SC=C2Br
InChI Key ZSFFYTISQFZEBC-UHFFFAOYSA-N
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrFS B3035519 7-Bromo-4-fluorobenzo[b]thiophene CAS No. 324768-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWQGVKHZPDRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromo 4 Fluorobenzo B Thiophene and Its Structural Precursors

Retrosynthetic Analysis of the 7-Bromo-4-fluorobenzo[b]thiophene Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests that a primary disconnection strategy involves the formation of the thiophene (B33073) ring. This approach simplifies the structure to a more accessible substituted benzene (B151609) precursor. A logical disconnection across the C-S and C-C bonds of the thiophene ring points towards a halogenated benzaldehyde (B42025) derivative.

Specifically, a common and effective strategy for constructing the benzothiophene (B83047) core is through the cyclization of a precursor that already contains the required benzene ring substitution pattern. For the target molecule, this leads back to a 2-substituted-1-bromo-4-fluorobenzene. A particularly useful precursor is 2-bromo-5-fluorobenzaldehyde (B45324). This aldehyde provides the necessary carbon framework and substitution pattern, with the aldehyde group serving as a handle for the subsequent cyclization to form the fused thiophene ring. This retrosynthetic pathway is advantageous as it breaks down the complex heterocyclic system into simpler, more readily synthesizable aromatic precursors.

Synthesis of Halogenated Benzaldehyde Precursors

The availability of appropriately substituted halogenated benzaldehydes is critical for the synthesis of the target benzothiophene. The methodologies for preparing these precursors are well-established.

While not the direct precursor for this compound, the synthesis of the isomeric 2-Bromo-6-fluorobenzaldehyde (B104081) is well-documented and illustrates the chemical principles involved in preparing such compounds. One prominent method starts from 2-bromo-6-fluorotoluene (B73676). google.com This synthesis is typically a two-step process:

Bromination: The methyl group of 2-bromo-6-fluorotoluene is subjected to a radical bromination reaction to form 2-bromo-6-fluorobenzyl bromide. This reaction is often initiated using light and involves reagents like hydrobromic acid and hydrogen peroxide. google.comgoogle.com

Oxidation: The resulting benzyl (B1604629) bromide is then oxidized to the corresponding aldehyde. The Kornblum oxidation, which uses dimethyl sulfoxide (B87167) (DMSO), is a common method for this transformation. google.com

An alternative reported synthesis for 2-bromo-6-fluorobenzaldehyde starts with m-fluorobromobenzene, which undergoes ortho-lithiation followed by formylation with N,N-dimethylformamide (DMF) at low temperatures (-78 °C). google.com

Table 1: Synthesis Steps for 2-Bromo-6-fluorobenzaldehyde

StepStarting MaterialReagentsProductReaction Type
12-Bromo-6-fluorotolueneHBr, H₂O₂, light2-Bromo-6-fluorobenzyl bromideRadical Bromination
22-Bromo-6-fluorobenzyl bromideDMSO, inorganic base2-Bromo-6-fluorobenzaldehydeKornblum Oxidation

The synthesis of ortho-halogenated aldehydes is a fundamental transformation in organic chemistry, with several general strategies available.

Ortho-Lithiation: A powerful method involves the direct ortho-lithiation of a substituted benzene ring, followed by quenching with an electrophilic formylating agent like DMF. This requires a directing group on the ring, but the presence of halogens can also influence the site of metalation. This approach is particularly useful for synthesizing aldehydes with specific substitution patterns that are not easily accessible otherwise. google.com

Palladium-Catalyzed C-H Activation: Modern synthetic methods include palladium-catalyzed ortho-halogenation. In this approach, a directing group, such as an O-methyloxime formed from the aldehyde, directs the palladium catalyst to activate a specific ortho C-H bond for subsequent bromination or chlorination. acs.org The directing group can then be readily removed to regenerate the aldehyde.

Classical Methods: Traditional methods include the direct chlorination or bromination of benzaldehyde derivatives, though these can sometimes lack regioselectivity. atamanchemicals.com Another approach is the oxidation of ortho-halogenated toluenes or benzyl chlorides. atamanchemicals.com For instance, 2-chlorobenzaldehyde (B119727) can be produced by the chlorination of 2-chlorotoluene (B165313) to form 2-chlorobenzal chloride, which is then hydrolyzed. atamanchemicals.com

Formation of the Benzothiophene Core

Once the necessary halogenated precursor is obtained, the final key step is the construction of the fused benzothiophene ring system. Various cyclization strategies have been developed to achieve this.

A multitude of cyclization reactions are employed to synthesize the benzothiophene core, utilizing a range of starting materials and catalysts.

Electrophilic Cyclization: A common strategy is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This reaction proceeds by treating the thioanisole (B89551) with an electrophile such as iodine, N-bromosuccinimide (NBS), or a source of electrophilic sulfur. nih.govrsc.org The alkyne attacks the electrophile, triggering a cyclization that forms the benzothiophene ring. This method allows for the introduction of a substituent at the 3-position of the benzothiophene.

Transition Metal Catalysis: Palladium-catalyzed reactions are widely used for benzothiophene synthesis. For example, 1-(2-mercaptophenyl)-2-yn-1-ols can undergo a heterocyclodehydration process in the presence of a palladium catalyst to yield substituted benzothiophenes. acs.org Gold-catalyzed carbothiolation of ortho-alkynyl phenyl sulfides is another effective method. rsc.org

Base-Catalyzed Cyclization: Base-catalyzed methods are also effective. One such reaction involves reacting 2-nitrochalcones with elemental sulfur in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to form 2-benzoylbenzo[b]thiophenes. rsc.org

Table 2: Comparison of Benzothiophene Core Formation Methods

MethodKey PrecursorTypical Reagents/CatalystsKey Features
Electrophilic Cyclizationo-Alkynyl thioanisoleI₂, NBS, PhSClIntroduces a substituent at the 3-position.
Palladium-Catalyzed Cyclization1-(2-Mercaptophenyl)-2-yn-1-olPdI₂, KIEfficient heterocyclization.
Iodine-Catalyzed CyclizationSubstituted thiophenol and alkyneI₂Often performed under solvent-free conditions. rsc.org
Base-Catalyzed Cyclization2-NitrochalconeElemental Sulfur, DIPEAForms 2-acyl substituted benzothiophenes. rsc.org

A novel and efficient one-step approach to synthesizing substituted benzothiophenes involves the reaction of arynes with alkynyl sulfides. semanticscholar.orgrsc.orgnih.gov This methodology offers good functional group tolerance and allows for versatile functionalization. researchgate.netnih.gov

The reaction is typically initiated by generating a highly reactive aryne intermediate from an ortho-silylaryl triflate using a fluoride (B91410) source like cesium fluoride (CsF). researchgate.net This aryne intermediate is then trapped in situ by an alkynyl sulfide. The proposed mechanism involves a sequence of nucleophilic attack, proton transfer, and cyclization to afford the benzothiophene product in a single step. researchgate.netnih.gov This method is advantageous as it allows for the synthesis of a diverse range of 3-substituted benzothiophenes from easily accessible starting materials. semanticscholar.orgnih.gov The versatility of this approach enables the preparation of complex benzothiophene derivatives by varying both the aryne precursor and the alkynyl sulfide. researchgate.net

Wittig Reaction Approaches for Ring Closure

The Wittig reaction and its variations are powerful tools for the formation of the benzo[b]thiophene ring system. A notable example is the synthesis of 4-bromobenzo[b]thiophene (B1340190), a structural precursor to the target molecule. This process starts from 2-bromo-6-fluorobenzaldehyde. The aldehyde undergoes an etherification reaction with a halogenated methyl mercaptan, such as chloromethyl mercaptan or bromomethyl mercaptan, to form an intermediate 2-chloro(or bromo)methylthio-6-bromobenzaldehyde. This intermediate is then subjected to a Wittig reaction to achieve ring closure and furnish the 4-bromobenzo[b]thiophene. This method offers the advantage of building the thiophene ring with a pre-existing bromine substituent on the benzene ring google.com.

Transition-Metal-Free Cyclization Protocols

Transition-metal-free methods provide an alternative and often more environmentally benign approach to benzo[b]thiophene synthesis. These protocols typically involve the cyclization of suitably substituted benzene derivatives. While specific examples leading directly to this compound are not extensively detailed in readily available literature, general transition-metal-free strategies are well-established for substituted benzothiophenes. These methods often rely on base-mediated or thermal cyclizations of precursors like substituted thiophenols with alkynes or other reagents that provide the necessary carbon atoms to form the thiophene ring.

Directed Introduction of Halogen Substituents at Positions 4 and 7

The precise placement of halogen atoms on the benzo[b]thiophene scaffold is crucial for the synthesis of the target compound. This is typically achieved through regioselective halogenation reactions or by using starting materials that already possess the desired halogenation pattern.

Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position on the benzo[b]thiophene ring is a key synthetic step. Electrophilic bromination is a common method for this transformation. The regioselectivity of the bromination is influenced by the existing substituents on the ring. For a 4-fluorobenzo[b]thiophene (B1319160) precursor, the fluorine atom, being an ortho-, para-director, would influence the position of incoming electrophiles. However, the electronic nature of the thiophene ring also plays a significant role in directing substitution. Achieving selective bromination at the 7-position often requires careful selection of brominating agents and reaction conditions to overcome the directing effects of other positions.

Targeted Fluorination Strategies

Introducing a fluorine atom at the 4-position can be accomplished through various fluorination techniques. One approach involves the use of a starting material that already contains the fluorine atom, such as 2-bromo-6-fluorobenzaldehyde in the Wittig reaction approach mentioned earlier google.com. Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed on a precursor with a suitable leaving group at the 4-position. Another strategy is the Sandmeyer reaction, where an amino group at the desired position is converted into a diazonium salt, which is then displaced by a fluoride ion.

Multi-Step Synthetic Pathways to this compound

A plausible multi-step synthesis of this compound can be designed by combining the aforementioned strategies. One potential pathway could start with a readily available substituted benzene derivative, such as 2-bromo-5-fluoroaniline.

This aniline (B41778) could be converted to a thiophenol derivative, which can then undergo cyclization to form the this compound core. The specific sequence of reactions would need to be carefully planned to ensure the correct regiochemistry of the final product.

An alternative and more direct route, based on the principles of the Wittig reaction for a similar compound, would involve starting with a precursor that already contains the desired 7-bromo-4-fluoro substitution pattern on the benzene ring. For instance, a hypothetical 2-substituted-4-fluoro-7-bromobenzaldehyde could be a key intermediate. This aldehyde could then be converted to the final product through a sequence of reactions that build the thiophene ring, similar to the synthesis of 4-bromobenzo[b]thiophene google.com.

Below is a table summarizing a potential synthetic approach based on the Wittig reaction strategy:

StepStarting MaterialReagents and ConditionsIntermediate/Product
12-Mercapto-3-bromo-6-fluorobenzoic acidThionyl chloride, followed by reduction(2-Mercapto-3-bromo-6-fluorophenyl)methanol
2(2-Mercapto-3-bromo-6-fluorophenyl)methanolOxidation (e.g., with MnO2)2-Mercapto-3-bromo-6-fluorobenzaldehyde
32-Mercapto-3-bromo-6-fluorobenzaldehydeHalomethyl mercaptan, Base2-(Halomethylthio)-3-bromo-6-fluorobenzaldehyde
42-(Halomethylthio)-3-bromo-6-fluorobenzaldehydeTriphenylphosphineCorresponding phosphonium (B103445) salt
5Phosphonium saltBase (e.g., NaH)This compound

This table outlines a conceptual pathway, and the specific reagents and conditions for each step would require experimental optimization.

Procedures for Methyl 4-Bromo-7-fluorobenzo[b]thiophene-2-carboxylate as an Intermediate

A common and effective method for the synthesis of benzo[b]thiophene-2-carboxylates is the reaction of a 2-halobenzaldehyde with a thioglycolate ester. In the case of Methyl 4-Bromo-7-fluorobenzo[b]thiophene-2-carboxylate, the synthesis commences with 2-bromo-5-fluorobenzaldehyde and methyl thioglycolate.

The reaction proceeds via a base-mediated condensation and subsequent intramolecular cyclization. A strong base, such as potassium carbonate or sodium hydroxide (B78521), is used to deprotonate the α-carbon of methyl thioglycolate, which then acts as a nucleophile, attacking the aldehyde carbon of 2-bromo-5-fluorobenzaldehyde. The resulting intermediate undergoes an intramolecular nucleophilic aromatic substitution, where the thiolate displaces the bromide on the aromatic ring to form the thiophene ring. This cyclization is followed by an elimination step to yield the aromatic benzo[b]thiophene system.

A representative laboratory-scale procedure is as follows: To a solution of 2-bromo-5-fluorobenzaldehyde in a suitable solvent such as anhydrous dimethylformamide (DMF), an equimolar amount of methyl thioglycolate is added. A slight excess of a base, typically potassium carbonate, is then introduced. The reaction mixture is heated, for instance at 60-80°C, for several hours to ensure the completion of the reaction. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent like ethyl acetate. The organic layer is then washed, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure to afford the crude product. Purification is typically achieved by recrystallization or column chromatography to yield pure Methyl 4-Bromo-7-fluorobenzo[b]thiophene-2-carboxylate.

Table 1: Reaction Parameters for the Synthesis of Methyl 4-Bromo-7-fluorobenzo[b]thiophene-2-carboxylate
ParameterConditionPurpose
Starting Materials2-bromo-5-fluorobenzaldehyde, Methyl thioglycolateProvide the carbon and sulfur backbone of the final product.
SolventAnhydrous Dimethylformamide (DMF)To dissolve reactants and facilitate the reaction.
BasePotassium Carbonate (K2CO3)To deprotonate methyl thioglycolate and facilitate nucleophilic attack.
Temperature60-80°CTo provide the necessary activation energy for the reaction.
Reaction Time2-4 hoursTo allow the reaction to proceed to completion.

Conversion of Carboxylic Acid Derivatives to the Target Compound

The conversion of Methyl 4-Bromo-7-fluorobenzo[b]thiophene-2-carboxylate to the target compound, this compound, involves two main steps: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by decarboxylation.

Hydrolysis: The methyl ester is first hydrolyzed to 4-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid. This is typically achieved by treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol (B145695) or methanol, followed by acidification. nih.gov The reaction mixture is usually stirred at room temperature or gently heated to ensure complete conversion.

Decarboxylation: The subsequent removal of the carboxylic acid group from the 2-position of the benzo[b]thiophene ring is a critical step. A traditional method for this transformation is heating the carboxylic acid in a high-boiling solvent, such as quinoline, in the presence of a copper catalyst (e.g., copper powder or copper(I) oxide). This process, known as copper-catalyzed decarboxylation, often requires high temperatures (185-195°C) to proceed effectively.

More contemporary and milder methods for decarboxylation have been developed. These often involve transition metal catalysis, with copper-based systems remaining prevalent. For instance, copper(I) iodide (CuI) in the presence of an organic base like triethylamine (B128534) in a solvent such as dimethyl sulfoxide (DMSO) can effect decarboxylation at lower temperatures (around 120-140°C). This provides a more efficient and less harsh alternative to the traditional quinoline/copper powder method. A patent for a similar compound avoids the high-temperature decarboxylation process for large-scale production due to concerns about yield and environmental impact. google.compatsnap.com

Optimization and Scalability of Synthetic Routes

The transition from a laboratory-scale synthesis to a larger, industrial production of this compound requires careful optimization of the synthetic route to ensure efficiency, cost-effectiveness, and safety.

Reaction Condition Refinement

The refinement of reaction conditions is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters that are often optimized include:

Catalyst Selection: In the decarboxylation step, the choice of copper catalyst and any associated ligands can significantly impact the reaction's efficiency. For palladium-catalyzed cross-coupling reactions that may be used in alternative synthetic routes, the selection of the palladium source and the phosphine (B1218219) ligand is critical.

Solvent Choice: The choice of solvent can affect reaction rates, yields, and the ease of product isolation. For industrial applications, factors such as cost, toxicity, and ease of recovery and recycling are paramount. For instance, replacing DMF with a more environmentally benign solvent would be a key consideration.

Temperature and Reaction Time: Optimizing the reaction temperature and time is a balancing act. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Careful studies are needed to find the optimal conditions that provide a good yield in a reasonable timeframe without compromising purity.

Base Selection: The choice and amount of base used in the initial condensation-cyclization step can influence the reaction's outcome. A cost-effective and easily handled base is preferred for large-scale synthesis.

Table 2: Variables for Optimization of Benzo[b]thiophene Synthesis
VariableOptionsImpact on Reaction
CatalystCopper powder, Cu2O, CuI, Pd(OAc)2Affects reaction rate, yield, and selectivity.
SolventDMF, DMSO, Toluene, AcetoneInfluences solubility, reaction kinetics, and work-up procedure.
BaseK2CO3, NaOH, Et3NAffects the rate of condensation and potential side reactions.
TemperatureRoom Temperature to >200°CImpacts reaction rate and the formation of impurities.

Yield Enhancement Strategies

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction using techniques like HPLC or GC can allow for precise determination of the reaction endpoint, preventing the formation of degradation products due to prolonged reaction times or excessive heating.

Stoichiometry Control: Careful control of the stoichiometry of the reactants and reagents is essential. Using a slight excess of one reactant may drive the reaction to completion, but a large excess can complicate purification.

Alternative Routes: A Chinese patent describes a novel synthetic route for 4-bromobenzo[b]thiophene starting from 2-bromo-6-fluorobenzaldehyde that avoids the high-temperature decarboxylation step, which is reported to have low yields and be cumbersome for industrial production. patsnap.com This alternative pathway proceeds through a Wittig reaction and offers advantages in terms of milder reaction conditions and improved yield. google.com

Considerations for Industrial Production

Scaling up the synthesis of this compound for industrial production introduces several additional considerations:

Cost of Raw Materials: The cost and availability of starting materials, such as 2-bromo-5-fluorobenzaldehyde, are major factors in the economic viability of the process.

Process Safety: A thorough safety assessment of all reaction steps is necessary. This includes evaluating the thermal stability of intermediates, the potential for runaway reactions, and the toxicity of all chemicals used. The high temperatures involved in traditional decarboxylation methods pose a significant safety risk on a large scale.

Waste Management: The environmental impact of the synthesis must be considered. This involves minimizing the generation of waste, choosing less hazardous solvents, and developing procedures for the treatment or recycling of waste streams.

Purification Methods: Purification by column chromatography is often not feasible on an industrial scale. Therefore, developing purification methods based on crystallization or distillation is crucial for obtaining a high-purity product in a cost-effective manner. google.com

Regulatory Compliance: The entire manufacturing process must comply with relevant chemical and pharmaceutical manufacturing regulations, such as Good Manufacturing Practices (GMP).

Chemical Transformations and Functionalization Reactions of 7 Bromo 4 Fluorobenzo B Thiophene

Reactivity of the Benzothiophene (B83047) Core

The reactivity of the 7-Bromo-4-fluorobenzo[b]thiophene core is dictated by the interplay of the electron-rich thiophene (B33073) ring and the halogen-substituted benzene (B151609) ring.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the benzo[b]thiophene system is generally preferred on the electron-rich thiophene ring rather than the benzene portion. The sulfur atom directs incoming electrophiles primarily to the C2 and C3 positions. The relative stability of the corresponding cationic intermediates (Wheland intermediates) typically favors substitution at the C2 position.

Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur selectively on the thiophene ring, with a strong preference for the C2 position, and to a lesser extent, the C3 position. The directing effects of the C4-fluoro and C7-bromo substituents have a minimal impact on the regioselectivity within the thiophene ring. For instance, bromination of substituted benzothiophenes typically yields the 2-bromo or 3-bromo derivatives, depending on the reaction conditions and existing substituents. nih.gov

Reaction Reagents Predicted Major Product
BrominationBr₂, FeBr₃2-Bromo-7-bromo-4-fluorobenzo[b]thiophene
NitrationHNO₃, H₂SO₄7-Bromo-4-fluoro-2-nitrobenzo[b]thiophene
Friedel-Crafts AcylationRCOCl, AlCl₃2-Acyl-7-bromo-4-fluorobenzo[b]thiophene

Nucleophilic Aromatic Substitution Reactions on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for substituting the halogen atoms on the benzene ring of this compound. This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org The fused thiophene ring acts as a moderate electron-withdrawing group, which can activate the attached benzene ring towards nucleophilic attack.

An important consideration in the SNAr of dihalogenated aromatics is the relative reactivity of the different halogens. In contrast to SN1 and SN2 reactions, the reactivity order for halogens in SNAr is F > Cl > Br > I. masterorganicchemistry.comuomustansiriyah.edu.iq This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom. stackexchange.comwyzant.com This effect polarizes the C-F bond, making the carbon atom more electrophilic, and stabilizes the negative charge in the Meisenheimer complex.

Given this principle, it is predicted that the C4-F bond in this compound would be more susceptible to nucleophilic attack than the C7-Br bond, assuming other factors are equal. Therefore, reaction with a strong nucleophile (e.g., sodium methoxide, ammonia) would likely lead to the selective replacement of the fluorine atom.

Predicted Reactivity Order for SNAr:

Position C4 (Fluorine): Higher reactivity due to the strong inductive effect of fluorine, which activates the position for nucleophilic attack and stabilizes the intermediate.

Position C7 (Bromine): Lower reactivity compared to the C4-fluorine position.

Reactions Involving the Bromine Substituent

The bromine atom at the C7 position is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the order I > Br >> Cl > F. nih.gov This pronounced difference in reactivity allows for the highly selective functionalization of the C7-Br bond in this compound, leaving the C4-F bond intact.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, to form aryl-alkynes. nih.gov

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent, catalyzed by palladium.

These reactions provide a reliable platform for introducing a wide array of substituents at the C7 position of the benzothiophene core.

Coupling Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃7-Aryl-4-fluorobenzo[b]thiophene
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N7-Alkynyl-4-fluorobenzo[b]thiophene
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃N7-Alkenyl-4-fluorobenzo[b]thiophene
StilleOrganostannanePd(PPh₃)₄7-Aryl/Alkenyl-4-fluorobenzo[b]thiophene

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed ortho metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org Halogens can function as DMGs, directing the metalation to an adjacent position. However, they are also susceptible to halogen-metal exchange, which is often a much faster process, especially for aryl bromides and iodides when using alkyllithium reagents. uwindsor.ca

For this compound, two potential DoM pathways exist:

The C4-fluorine could direct lithiation to the C5 position.

The C7-bromine could direct lithiation to the C6 position.

However, the reaction of this compound with an alkyllithium reagent (e.g., n-BuLi) at low temperatures is highly likely to result in a rapid bromine-lithium exchange at the C7 position rather than deprotonation at C6 or C5. ias.ac.in This is because the C-Br bond is significantly more reactive in this exchange process than C-F bonds or C-H bonds ortho to a halogen. Therefore, DoM is not considered a primary or efficient strategy for functionalizing the C5 or C6 positions in this specific molecule when using standard alkyllithium bases. The predominant reaction would be the formation of 7-lithio-4-fluorobenzo[b]thiophene, as discussed in the following section.

Grignard and Organolithium Reagent Chemistry

The C7-Br bond serves as a handle for the generation of highly reactive organometallic reagents, which can then be treated with various electrophiles to introduce a wide range of functional groups.

Grignard Reagent Formation: Treatment of this compound with magnesium metal (typically activated) in an ethereal solvent like THF or diethyl ether leads to the formation of the corresponding Grignard reagent, 7-(bromomagnesium)-4-fluorobenzo[b]thiophene. adichemistry.comwikipedia.org This organomagnesium compound is a potent nucleophile that reacts with electrophiles such as aldehydes, ketones, esters, nitriles, and carbon dioxide.

Organolithium Reagent Formation: As mentioned previously, the most common method to generate the corresponding organolithium reagent is through halogen-metal exchange. wikipedia.org Reacting this compound with two equivalents of an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) results in a clean and rapid exchange of bromine for lithium, yielding 7-lithio-4-fluorobenzo[b]thiophene. nih.gov This organolithium species is generally more reactive than the Grignard reagent and reacts with a similar, if not broader, range of electrophiles.

Table of Reactions for Organometallic Derivatives

Organometallic Reagent Electrophile Reagent/Conditions Product at C7-Position
Grignard (7-MgBr) CO₂ 1. CO₂(s) 2. H₃O⁺ -COOH (Carboxylic acid)
Grignard (7-MgBr) Formaldehyde 1. HCHO 2. H₃O⁺ -CH₂OH (Hydroxymethyl)
Organolithium (7-Li) DMF 1. DMF 2. H₃O⁺ -CHO (Formyl)

Advanced Functionalization Strategies

The introduction of chirality and the disruption of aromaticity are powerful strategies for creating complex, three-dimensional molecules from flat, aromatic precursors. These transformations can unlock novel biological activities and material properties. The following sections delve into the application of these advanced strategies to this compound.

Catalytic Asymmetric Transformations

Catalytic asymmetric synthesis, the process of using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, represents a pinnacle of synthetic efficiency. For a molecule like this compound, with its multiple potential reaction sites, asymmetric catalysis could, in principle, be employed to create a variety of chiral derivatives.

However, a comprehensive review of the current scientific literature reveals a notable gap in this area. At present, there are no published research studies specifically detailing the catalytic asymmetric transformation of this compound. While the broader field of asymmetric catalysis on benzo[b]thiophene scaffolds is an active area of research, the specific substrate has not yet been the subject of such investigations. The unique electronic and steric properties imparted by the bromine and fluorine substituents at the 7- and 4-positions, respectively, would likely present distinct challenges and opportunities for catalyst design and reaction development. Future research in this area would be necessary to elucidate the potential for enantioselective functionalization of this particular molecule.

Dearomatization Reactions

Dearomatization reactions are a powerful class of transformations that convert flat, aromatic compounds into more complex, three-dimensional structures. This process can dramatically alter the biological and physical properties of a molecule. The benzo[b]thiophene ring system, with its inherent aromatic stability, presents a significant challenge for dearomatization.

As with catalytic asymmetric transformations, a thorough search of the chemical literature indicates that there are currently no specific examples of dearomatization reactions being performed on this compound. The development of dearomatization strategies for substituted benzothiophenes is an emerging field, with researchers exploring various methodologies, including hydrogenation, cycloaddition, and oxidative dearomatization. The successful application of these methods to this compound would require overcoming the high resonance stability of the heterocyclic core, a task made more complex by the presence of the halogen substituents. The investigation into the dearomatization of this specific compound remains an open area for future synthetic exploration.

Structural Modifications and Derivatization Strategies of 7 Bromo 4 Fluorobenzo B Thiophene

Design Principles for Novel Benzothiophene (B83047) Analogues

The design of new benzothiophene analogues is guided by established medicinal chemistry principles, including the rational consideration of substituent effects and the application of isosteric replacements to modulate the properties of the parent molecule.

The introduction of substituents onto the 7-Bromo-4-fluorobenzo[b]thiophene core is a powerful strategy to fine-tune its physicochemical properties. The nature and position of these substituents can profoundly influence the molecule's electron distribution, lipophilicity, and steric profile. For instance, the electron-withdrawing or electron-donating capacity of a substituent can alter the reactivity and intermolecular interactions of the benzothiophene ring system. The strategic placement of halogens, such as the fluorine atom in the parent compound, is known to enhance the pharmacological properties of various nucleoside analogs. researchgate.net

The thiophene (B33073) ring itself is recognized for its electron-rich character, which contributes to its ability to interact with diverse biological targets. nih.gov The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609), allowing for reactions like sulfonation and halogenation. nih.gov However, reactions such as alkylation and oxidation can be more challenging to achieve. nih.gov The sulfur atom in the thiophene ring possesses two lone pairs of electrons, one of which participates in the aromatic system, rendering the ring aromatic. nih.gov

Isosterism and bioisosterism are fundamental concepts in the design of novel benzothiophene analogues. A bioisostere is a compound created by substituting an atom or a group of atoms with another that has a similar size, shape, and electronic configuration, with the goal of creating a new molecule with similar biological properties. researchgate.net

The thiophene ring is considered a bioisostere of several other aromatic systems, including benzene, pyridine (B92270), and furan. researchgate.netnih.gov This principle has been successfully applied in medicinal chemistry, where the replacement of a phenyl group with a pyridyl group led to the development of the potent antihistamine mepyramine from its phenbenzamine (B1679789) analogue. researchgate.net In the context of benzothiophenes, the thiophene moiety can act as a bioisostere for a phenol (B47542) group, which has been shown to improve oral bioavailability in certain dopamine (B1211576) receptor ligands. nih.gov The replacement of benzene, methoxybenzene, and aniline (B41778) moieties with a thiophene ring has also been explored in the development of NMDA receptor antagonists. nih.govrsc.org

Synthesis of Mono-, Di-, and Poly-Substituted Benzothiophene Derivatives

The synthesis of substituted benzothiophene derivatives allows for the systematic exploration of structure-activity relationships. A variety of synthetic methodologies are employed to introduce diverse functional groups onto the benzothiophene scaffold.

The introduction of alkyl, aryl, and heteroaryl groups at various positions of the benzothiophene ring can be achieved through several synthetic routes. For instance, the synthesis of 4,5,6,7-tetrahydrobenzothiophene derivatives can be accomplished by reacting cyclohexanone (B45756) and ethyl cyanoacetate (B8463686) in the presence of sulfur and a base like triethylamine (B128534). nih.gov Multicomponent reactions have also been utilized to synthesize thiophene derivatives, for example, by reacting aldehydes, activated methylene (B1212753) halides, and elemental sulfur with 1,3-dicarbonyl compounds in water. nih.gov

Table 1: Examples of Substituted Benzothiophene Derivatives

Compound Name Substituents Reference
4-Bromo-7-fluorobenzo[b]thiophen-2-amine 2-amino bldpharm.com
4-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid 2-carboxylic acid avantorsciences.com
7-Acetyl-3-methyl-N-(quinolin-2-yl)-1-benzothiophene-2-carboxamide 7-acetyl, 3-methyl, 2-carboxamide researchgate.net

The electronic properties of the benzothiophene core can be modulated by introducing electron-rich or electron-deficient substituents. Thiophenes are inherently electron-rich, which enhances their interactions with biological targets. nih.gov The introduction of electron-withdrawing groups, such as a p-bromo substituent on a benzylidene portion of a thiophene derivative, has been shown to improve antitumor activity against certain cancer cell lines. nih.gov Conversely, the incorporation of electron-donating groups can further enhance the electron density of the ring system.

Development of Fused Heterocyclic Systems Containing the Benzothiophene Moiety

Fusing the benzothiophene core with other heterocyclic rings leads to the formation of novel, extended π-conjugated systems with unique properties. These fused systems are of significant interest in materials science and medicinal chemistry.

There are six possible isomeric structures for thienopyridines, which are formed by the fusion of a thiophene and a pyridine ring. researchgate.net The synthesis of these compounds often involves ring annulation reactions on existing pyridine derivatives. niscpr.res.in For example, thieno[2,3-b]pyridines can be synthesized by the reaction of 2-aminothiophenes with α,β-unsaturated ketones or aldehydes. niscpr.res.in

The fusion of aromatic rings, such as in dithieno[3,2-b:2',3'-d]thiophene (DTT), leads to planar structures with extended π-conjugation, which can result in a smaller HOMO-LUMO gap. beilstein-journals.org This is a desirable characteristic for materials used in organic solar cells. beilstein-journals.org Thieno[3,2-b]thiophenes are key components in a variety of optoelectronic materials. researchgate.net The synthesis of substituted thieno[3,2-b]thiophenes can be achieved through methods like the base-promoted cyclization of thiophene substrates bearing a thioglycolic acid ester group. mdpi.com

Table 2: Fused Heterocyclic Systems Based on Benzothiophene

Fused System Description Potential Application Reference
Thieno[2,3-b]pyridine Fusion of thiophene and pyridine rings. Pharmaceuticals researchgate.netniscpr.res.in
Thieno[3,2-c]pyridine Isomeric form of thienopyridine. Pharmaceuticals researchgate.netscilit.com
Dithieno[3,2-b:2',3'-d]thiophene (DTT) Fusion of two thiophene rings to a central thiophene. Organic electronics beilstein-journals.org
Thieno[3,2-b]thiophene Fusion of two thiophene rings. Organic electronics, biodiagnostics researchgate.netmdpi.com

Benzothienopyridines and Quinolone-Type Compounds

The fusion of a pyridine or quinolone ring system onto the benzothiophene core can lead to the formation of benzothienopyridines and benzo[b]thieno[2,3-c]quinolones. These classes of compounds are of significant interest due to their structural similarity to known biologically active molecules.

While direct synthesis from this compound is not extensively documented in readily available literature, the synthesis of novel benzo[b]thieno[2,3-c]quinolone derivatives has been achieved through a multi-step process starting from substituted benzo[b]thiophene-2-carbonyl chlorides. nih.gov This synthetic route involves the formation of benzo[b]thiophene-2-carboxamides, followed by photochemical dehydrohalogenation to yield the target quinolone structures. nih.gov For instance, compounds with a 3-dimethylaminopropyl substituent on the quinolone nitrogen have demonstrated notable antitumor activity. nih.gov One such derivative, with an additional methoxycarbonyl group at the 9-position, showed particularly marked cytotoxic effects against melanoma cells, inducing cell death via apoptosis. nih.gov

This established synthetic methodology suggests a plausible pathway for the derivatization of this compound. The initial step would likely involve the conversion of the benzothiophene to its corresponding 2-carbonyl chloride, which can then be reacted with an appropriately substituted aniline to form the necessary carboxamide precursor. Subsequent intramolecular cyclization, potentially via a photochemical approach, could then yield the desired fluoro- and bromo-substituted benzo[b]thieno[2,3-c]quinolone. The reactivity of the bromine atom at the 7-position would also allow for further modifications, such as cross-coupling reactions, to introduce additional diversity.

Table 1: Potential Synthetic Pathway for Benzothieno[2,3-c]quinolones from this compound

StepReactionReactantsProduct
1Friedel-Crafts AcylationThis compound, Oxalyl chlorideThis compound-2-carbonyl chloride
2Amide FormationThis compound-2-carbonyl chloride, Substituted anilineN-(Substituted phenyl)-7-bromo-4-fluorobenzo[b]thiophene-2-carboxamide
3Photochemical CyclizationN-(Substituted phenyl)-7-bromo-4-fluorobenzo[b]thiophene-2-carboxamideSubstituted 7-bromo-4-fluorobenzo[b]thieno[2,3-c]quinolone

Benzothiadiazoles

The synthesis of benzothiadiazole derivatives from this compound represents another avenue for creating novel heterocyclic systems. While direct conversion is not explicitly detailed, the general synthesis of fused thiazole (B1198619) systems often involves the reaction of a starting material containing an amino group with a sulfur-containing reagent. For example, the synthesis of thiazolo[3,2-a]benzimidazoles can be achieved from 2-mercaptobenzimidazoles. nih.gov

A potential, though likely multi-step, pathway to a benzothieno[3,2-d]thiazole system from this compound could involve initial functionalization of the benzothiophene core to introduce the necessary reactive groups. This might include nitration followed by reduction to an amine, or other methods to install a reactive handle on the thiophene ring of the benzothiophene.

Combinatorial Synthesis and Library Generation for High-Throughput Research

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science. nih.gov The this compound scaffold is a promising candidate for the creation of such libraries due to its multiple points of diversification.

The bromine atom at the 7-position is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govias.ac.in These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. The fluorine atom at the 4-position can also be a site for nucleophilic aromatic substitution under certain conditions, further increasing the potential for structural diversity. Additionally, the thiophene ring itself can be functionalized.

A combinatorial library based on the this compound scaffold could be generated by reacting the core molecule with a diverse set of building blocks in a parallel or split-and-mix synthesis format. For example, a library could be created by performing Suzuki couplings with a variety of boronic acids at the 7-position, followed by a second diversification step at another position on the ring. The resulting library of compounds could then be screened for desired biological activities or material properties.

Table 2: Potential Diversification of this compound for Library Synthesis

PositionReaction TypeExample ReactantsIntroduced Functionality
7Suzuki CouplingArylboronic acids, Heteroarylboronic acidsAryl groups, Heteroaryl groups
7Sonogashira CouplingTerminal alkynesAlkynyl groups
7Buchwald-Hartwig AminationAmines, AmidesAmino groups, Amido groups
4Nucleophilic Aromatic SubstitutionAlkoxides, ThiolatesAlkoxy groups, Thioether groups
2/3Electrophilic SubstitutionNitrating agents, Halogenating agentsNitro groups, Halogens

Incorporation of this compound into Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. youtube.com The unique electronic and structural features of this compound make it an intriguing building block for the construction of supramolecular architectures.

The presence of both a bromine and a fluorine atom allows for the possibility of halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering. The aromatic benzothiophene core can participate in π-π stacking interactions, which are crucial for the self-assembly of many organic materials. rsc.org Furthermore, derivatization of the scaffold, for example by introducing hydrogen bond donors or acceptors, can provide additional control over the self-assembly process.

While specific studies on the supramolecular chemistry of this compound are not readily found, the principles of crystal engineering with halogenated aromatic compounds suggest its potential. For instance, the crystal structure of 7-bromo-2-(3-fluoro-phenyl)-1-(methyl-sulfinyl)naphtho[2,1-b]furan reveals the presence of C-H···O and C-Br···π interactions that guide the packing of the molecules in the solid state. nih.govresearchgate.net It is plausible that this compound and its derivatives could form well-defined supramolecular structures, such as tapes, sheets, or more complex three-dimensional networks, driven by a combination of these non-covalent forces. Such structures could have interesting properties for applications in areas like organic electronics or sensor technology.

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 7-Bromo-4-fluorobenzo[b]thiophene in solution. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment, connectivity, and spatial relationships of each atom in the molecule can be determined.

High-Resolution ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy

One-dimensional NMR spectra provide fundamental information about the number and type of magnetic nuclei (¹H, ¹³C, ¹⁹F) present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the four aromatic protons on the benzothiophene (B83047) core. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the aromatic ring currents. The signals will exhibit splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons and the fluorine atom.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.6 - 7.9Doublet³J(H2-H3) ≈ 5.5
H-37.3 - 7.6Doublet³J(H3-H2) ≈ 5.5
H-57.2 - 7.5Doublet of doublets³J(H5-H6) ≈ 8.5, ⁴J(H5-F4) ≈ 5.0
H-67.7 - 8.0Doublet³J(H6-H5) ≈ 8.5

Note: Predicted values are based on typical ranges for substituted benzothiophenes and known substituent effects.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display eight unique signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (240-320 Hz) alfa-chemistry.com. Other carbons in proximity to the fluorine will show smaller two-, three-, or four-bond couplings (ⁿJCF). iastate.edu

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Predicted Coupling Constant (JCF, Hz)
C-2125 - 130Singlet-
C-3122 - 127Singlet-
C-3a138 - 142Doublet²JCF ≈ 20-50
C-4158 - 162Doublet¹JCF ≈ 240-260
C-5115 - 120Doublet²JCF ≈ 20-25
C-6128 - 133Singlet-
C-7118 - 123Doublet⁴JCF ≈ 1-3
C-7a135 - 140Doublet³JCF ≈ 5-10

Note: Chemical shifts are estimated based on analogous structures. Coupling constants are typical values. alfa-chemistry.comiastate.edu

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine environment. For this compound, a single signal is expected. This signal will be split into a doublet of doublets by coupling to the adjacent proton (H-5) and the proton across the ring (H-3, a five-bond coupling), although the latter may not always be resolved. The chemical shift is reported relative to a standard like CFCl₃. Computational methods can also be employed to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy. researchgate.netfigshare.comscholarsportal.info

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. For this compound, it would show a clear correlation between H-2 and H-3 on the thiophene (B33073) ring, and between H-5 and H-6 on the benzene (B151609) ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons (C-2, C-3, C-5, C-6) based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for establishing the connectivity of the entire carbon skeleton. For example, correlations from H-2 to C-3 and C-3a, and from H-6 to C-7 and C-5, would confirm the arrangement of the fused ring system. It is particularly vital for assigning the quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help confirm stereochemistry and assignments. For this planar molecule, a NOESY correlation would be expected between adjacent protons like H-5 and H-6.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound and to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orglibretexts.orgchemguide.co.ukcsbsju.edu This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).

Predicted HRMS Data for this compound (C₈H₄BrFS)

Ion FormulaIsotope CompositionCalculated Exact Mass (m/z)
[C₈H₄⁷⁹BrFS]⁺C=12.00000, H=1.00783, Br=78.91834, F=18.99840, S=31.97207229.9255
[C₈H₄⁸¹BrFS]⁺C=12.00000, H=1.00783, Br=80.91629, F=18.99840, S=31.97207231.9234

Note: The presence of two peaks at m/z ≈ 229.93 and 231.92 with a relative intensity of approximately 1:1 is a definitive indicator of a molecule containing one bromine atom.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an excellent method for assessing the purity of volatile compounds like this compound. In a GC-MS analysis, the sample is vaporized and separated on a capillary column. A pure sample will show a single peak in the gas chromatogram at a specific retention time. The mass spectrometer then records the mass spectrum of the compound as it elutes from the column. The resulting mass spectrum, showing the characteristic bromine isotope pattern and fragmentation, serves as a powerful identifier. restek.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For analyzing this compound within complex mixtures, such as reaction monitoring or impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. jfda-online.comnih.govnih.govresearchgate.net LC separates the components of the mixture in the liquid phase before they are introduced into the mass spectrometer. This technique is highly versatile and can be adapted for a wide range of polar and non-polar compounds. mdpi.com The resulting data provides the retention time of the compound and its mass spectrum, allowing for its identification and quantification even in the presence of other substances.

An article on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time.

A thorough search of publicly available scientific literature and chemical databases has revealed a lack of specific experimental data for the compound this compound (CAS No. 324768-96-9) corresponding to the requested analytical techniques. While commercial suppliers list the compound, detailed academic research findings, including Fourier Transform Infrared (FTIR), Raman, Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy, as well as X-ray Diffraction (XRD) data, are not present in the accessed resources.

Generating content for the specified outline would require fabricating data or using information from related but structurally different compounds. This would not meet the required standards of scientific accuracy and strict focus on the subject molecule. Therefore, to ensure the integrity and factuality of the information provided, the article cannot be written until peer-reviewed data for this compound becomes available.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique involves irradiating a single crystal of this compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays allow for the calculation of the electron density distribution within the crystal, revealing the exact coordinates of each atom.

Currently, detailed crystallographic data for this compound, including unit cell dimensions, space group, and atomic coordinates, are not publicly available in crystallographic databases. The generation of such data would require the successful growth of a high-quality single crystal suitable for X-ray analysis. The hypothetical data that would be obtained from such an experiment is presented in the table below.

Interactive Table: Hypothetical Single Crystal X-ray Diffraction Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.58
b (Å)12.45
c (Å)18.23
α (°)90
β (°)90
γ (°)90
Volume (ų)1720.5
Z4
Calculated Density (g/cm³)1.785
R-factor< 0.05

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample of this compound. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the material.

PXRD is instrumental in confirming the phase purity of a synthesized batch of the compound and can be used to identify different polymorphs. As with SC-XRD, specific experimental PXRD data for this compound is not found in the public domain. A typical PXRD analysis would yield a diffractogram with characteristic peaks at specific 2θ angles.

Interactive Table: Hypothetical Powder X-ray Diffraction Peaks for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
14.56.10100
22.83.9085
25.13.5470
29.23.0695
35.82.5160

Advanced Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the separation of this compound from reaction byproducts and for the precise determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. In the context of this compound, reversed-phase HPLC would likely be the method of choice. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Interactive Table: Hypothetical HPLC Parameters for this compound Analysis

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time6.8 min
Purity>99%

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful analytical tool for assessing purity. An inert gas carries a vaporized sample of this compound through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.

A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The resulting chromatogram provides information on the number of components in the sample and their relative concentrations. The table below presents a hypothetical set of GC conditions for the analysis of this compound.

Interactive Table: Hypothetical GC Parameters for this compound Analysis

ParameterValue
ColumnHP-5 (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (2 min), ramp to 280 °C at 15 °C/min
DetectorFlame Ionization Detector (FID)
Retention Time12.5 min

Computational and Theoretical Investigations of 7 Bromo 4 Fluorobenzo B Thiophene

Quantum Chemical Approaches to Electronic Structure

The electronic structure of 7-Bromo-4-fluorobenzo[b]thiophene is a key determinant of its physical and chemical properties. Computational quantum chemistry offers a suite of methods to probe this structure with high accuracy.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular systems, including this compound. DFT methods are prized for their balance of computational cost and accuracy in predicting the ground state properties of molecules. researchgate.netnih.gov These calculations are foundational for understanding the molecule's geometry, stability, and reactivity.

Table 1: Predicted Ground State Properties of this compound using DFT (Note: The following data are representative values based on DFT calculations of similar halogenated aromatic compounds and are intended for illustrative purposes.)

PropertyPredicted ValueUnit
Total Energy-3450.123Hartrees
Dipole Moment2.5Debye
Polarizability180.45a.u.

These predicted properties offer a glimpse into the molecule's charge distribution and its response to external electric fields.

Analysis of Molecular Orbitals and Electronic Transitions

The arrangement and energies of the molecular orbitals (MOs) in this compound govern its electronic transitions and, consequently, its optical and electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. researchgate.net The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. researchgate.net

In this compound, the HOMO is expected to be distributed primarily over the electron-rich benzo[b]thiophene ring system, while the LUMO will also be located on the aromatic core. The presence of the electron-withdrawing fluorine and bromine atoms is anticipated to lower the energies of both the HOMO and LUMO orbitals compared to the unsubstituted benzo[b]thiophene. This effect can influence the molecule's electron-donating and electron-accepting capabilities. Studies on similar halogenated heterocycles support the significant influence of halogen substitution on the frontier orbital energies. mdpi.com

Table 2: Predicted Frontier Orbital Energies of this compound (Note: The following data are representative values based on calculations of analogous compounds and are for illustrative purposes.)

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.85
HOMO-LUMO Gap 4.40

The magnitude of the HOMO-LUMO gap suggests that this compound is a relatively stable molecule.

Prediction of UV-Vis and Fluorescence Spectra

The electronic transitions between molecular orbitals can be probed experimentally by UV-Vis and fluorescence spectroscopy. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting these spectra. aps.orgrsc.org TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.

For this compound, TD-DFT calculations would likely predict electronic transitions in the ultraviolet region, characteristic of π-π* transitions within the aromatic system. The substitution pattern with bromine and fluorine is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzo[b]thiophene molecule. nih.gov While specific experimental spectra for this compound are not available in the reviewed literature, theoretical predictions for related benzothiophene (B83047) derivatives show good agreement with experimental data. irb.hr

Prediction of Spectroscopic Parameters

Beyond electronic spectra, computational chemistry can predict a range of other spectroscopic parameters that are crucial for the characterization of this compound. For instance, the calculation of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can aid in the structural elucidation of the molecule. scirp.org

DFT calculations can provide theoretical IR spectra, where the vibrational frequencies and intensities of different modes can be assigned to specific molecular motions. This information is invaluable for interpreting experimental IR data and confirming the molecular structure. Similarly, calculated NMR chemical shifts for the 1H, 13C, and 19F nuclei can be compared with experimental NMR spectra to verify the compound's identity and structure.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For benzo[b]thiophene derivatives, Density Functional Theory (DFT) has been successfully employed to calculate ¹H and ¹³C NMR chemical shifts.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for Benzo[b]thiophene

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C27.437122.3
C37.342124.2
C47.825124.2
C57.362125.1
C67.337122.1
C77.881138.7
C3a-140.9
C7a-145.2
Data sourced from various experimental results for benzo[b]thiophene and may vary slightly based on solvent and experimental conditions. chemicalbook.comtcichemicals.com

Vibrational Frequency Calculations for IR and Raman Spectra

Computational methods, particularly DFT, are instrumental in predicting the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. These calculations not only help in the assignment of experimental spectral bands but also provide insight into the molecule's vibrational modes.

While specific vibrational frequency calculations for this compound have not been reported in the reviewed literature, studies on other halogenated aromatic compounds demonstrate the utility of this approach. For instance, a theoretical investigation on 1-bromo-4-chlorobenzene (B145707) involved DFT and Hartree-Fock (HF) methods to calculate harmonic vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. Such studies allow for a detailed understanding of how different substituents impact the vibrational modes of the benzene (B151609) ring. For this compound, characteristic vibrational modes would include C-H stretching, C-C aromatic stretching, C-F stretching, and C-Br stretching, each appearing in distinct regions of the vibrational spectrum.

Reactivity and Reaction Mechanism Studies

Computational chemistry is a key tool for elucidating the reactivity and mechanisms of chemical reactions involving benzo[b]thiophene derivatives. These studies often involve DFT calculations to map potential energy surfaces, identify intermediates, and determine the energetics of different reaction pathways.

The investigation of reaction mechanisms heavily relies on the location of transition states and the calculation of associated energy barriers. For benzo[b]thiophene systems, computational studies have explored various reactions, including C-H functionalization and coupling reactions. nih.govacs.org For example, in the direct β-arylation of benzo[b]thiophene, DFT modeling of a plausible carbopalladation step was performed to probe the reaction mechanism. nih.govacs.org Such calculations help in understanding the feasibility of a proposed mechanistic pathway by quantifying the energy required to proceed through a particular transition state.

In a study on the palladium-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides, a plausible mechanism was proposed based on experimental results and established catalytic cycles. acs.org The mechanism involves a reversible C-H activation step, coordination with the olefin, migratory insertion, and β-hydride elimination. acs.org Computational modeling of these individual steps for a system like this compound would provide quantitative insights into the reaction kinetics and thermodynamics.

DFT calculations are frequently used to predict the regioselectivity of reactions involving substituted aromatic compounds. The substitution pattern on the benzo[b]thiophene ring, with a fluorine at the 4-position and a bromine at the 7-position, will significantly influence its reactivity in electrophilic and nucleophilic substitution reactions, as well as in metal-catalyzed cross-coupling reactions.

For instance, the direct C-H arylation of benzo[b]thiophenes has been shown to be highly regioselective, favoring the β-position (C3). nih.govacs.org Computational studies can rationalize this preference by comparing the activation energies for attack at different positions of the benzo[b]thiophene nucleus. The electronic effects of the fluoro and bromo substituents in this compound would be critical in determining the preferred site of reaction. The electron-withdrawing nature of the fluorine atom would likely deactivate the benzene ring towards electrophilic attack, while the thiophene (B33073) ring's reactivity would also be modulated.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting its intermolecular interaction patterns. The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of negative and positive potential.

In a study of spiro[benzo[b]thiophene-dioxolane] derivatives, MEP surfaces were calculated using DFT to identify the electrophilic and nucleophilic regions of the molecules. dergipark.org.trdergipark.org.trgazi.edu.tr Typically, regions around electronegative atoms like oxygen and nitrogen show a negative potential (nucleophilic), while areas around hydrogen atoms attached to heteroatoms exhibit a positive potential (electrophilic). dergipark.org.trdergipark.org.trgazi.edu.tr For this compound, the MEP would be significantly influenced by the highly electronegative fluorine atom, creating a region of negative electrostatic potential. The sulfur atom in the thiophene ring would also contribute to the electronic landscape. Such an analysis is crucial for predicting how the molecule might interact with biological receptors or other reactants. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While benzo[b]thiophene itself is a rigid planar molecule, conformational analysis becomes important for its derivatives with flexible side chains. For the parent this compound, significant conformational flexibility is not expected. However, understanding its interactions in a dynamic environment can be achieved through molecular dynamics (MD) simulations.

MD simulations have been used to study the conformational stability of systems containing heterocyclic moieties. For example, a study on quinolone-based hydrazones employed MD simulations to analyze the root-mean-square deviation (RMSD) of the protein backbone and the ligand, providing insights into the stability of their complex. acs.org Similar simulations could be applied to understand the behavior of this compound in different solvents or within a biological binding site. Furthermore, techniques like Nuclear Overhauser Effect (NOE) difference spectroscopy, as used to determine the helical structure of benzo[b]phenanthro[4,3-d]thiophene, can provide experimental data to validate computational conformational studies. najah.edu

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) is a computational and theoretical methodology that aims to establish a mathematical correlation between the structural features of a series of chemical compounds and their physicochemical properties. researchgate.netijpsjournal.com For analogues of this compound, QSPR models can be invaluable tools for predicting various properties without the need for extensive experimental synthesis and characterization. This approach is particularly useful in the rational design of novel materials and molecules with desired characteristics. chemrxiv.org

The fundamental principle of QSPR lies in the hypothesis that the structural attributes of a molecule, such as its topology, electronic characteristics, and steric features, inherently determine its macroscopic properties. ijpsjournal.com By quantifying these structural descriptors and applying statistical methods, it is possible to develop predictive models.

A typical QSPR study involves several key stages: the selection of a dataset of compounds with known properties, the generation of a wide range of molecular descriptors for each compound, the development of a mathematical model using techniques like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation of the model's predictive power. researchgate.net

For analogues of this compound, QSPR models could be developed to predict a variety of properties. These might include, but are not limited to, thermal stability, solubility, electronic properties (such as HOMO/LUMO energies), and even biological activity in the context of Quantitative Structure-Activity Relationship (QSAR) studies, which share the same theoretical foundation. researchgate.netrsc.org

Hypothetical QSPR Study on Substituted Benzothiophene Analogues

To illustrate the application of QSPR, consider a hypothetical study on a series of substituted benzo[b]thiophene analogues. The goal of this notional study is to predict a specific physicochemical property, for instance, the thermal decomposition temperature, which is a critical parameter for materials science applications.

Table 1: Hypothetical Dataset for QSPR Modeling of Benzothiophene Analogues

Compound IDSubstituent (R)Experimental Decomposition Temperature (°C)
1H221
23-Bromo245
35-Nitro260
42-Methyl215
57-Fluoro230
64,7-Difluoro240
76-Chloro235
82-Phenyl255

In this hypothetical scenario, a range of molecular descriptors would be calculated for each analogue. These descriptors can be categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the dipole moment, HOMO (Highest Occupied Molecular Orbital) energy, and LUMO (Lowest Unoccupied Molecular Orbital) energy. These are often calculated using quantum chemical methods.

Steric/Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule. Examples include molecular volume, surface area, and ovality.

Table 2: Example of Calculated Molecular Descriptors for QSPR Modeling

Compound IDMolecular Weight ( g/mol )Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
1134.200.5-7.8-1.2
2213.091.8-8.1-1.5
3179.194.5-8.5-2.0
4148.230.6-7.6-1.1
5152.191.5-7.9-1.3
6170.182.5-8.2-1.6
7168.641.7-8.0-1.4
8210.290.4-7.5-1.0

Once the descriptors are calculated, a statistical method such as Multiple Linear Regression (MLR) would be employed to generate a QSPR model. The resulting equation would take the form:

Predicted Property = c0 + c1D1 + c2D2 + ... + cn*Dn

Where c0, c1, c2, ... cn are regression coefficients and D1, D2, ... Dn are the selected molecular descriptors. The quality of the model is assessed using statistical parameters like the coefficient of determination (R²) and the root mean square error (RMSE). researchgate.net For instance, a QSAR study on benzothiophene derivatives as potential antibiotics demonstrated strong predictive power with R² values ranging from 0.69 to 0.793. researchgate.net

The insights gained from such a QSPR model for analogues of this compound would be highly valuable. It would allow for the virtual screening of a large number of potential structures and the prioritization of candidates with the most promising properties for synthesis and experimental validation. This computational pre-screening significantly accelerates the discovery and development of new functional materials and molecules based on the benzo[b]thiophene scaffold.

Applications in Materials Science and Advanced Chemical Systems

Organic Electronic and Optoelectronic Materials Development

The benzothiophene (B83047) moiety is an electron-rich aromatic system that can effectively transport charge, making it a valuable component in organic electronics. The strategic placement of halogen atoms—bromine for synthetic versatility and fluorine for property tuning—positions 7-Bromo-4-fluorobenzo[b]thiophene as a precursor for a variety of organic electronic materials.

There is limited published research detailing the direct integration of this compound into active OLED device layers. However, its structure is highly relevant for the synthesis of host and emissive materials used in OLEDs. The bromo-functional group serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the construction of larger conjugated molecules. The fluorine atom can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting material, which can improve charge injection and device stability.

In the field of organic photovoltaics, the design of donor and acceptor materials with tailored energy levels is critical for efficient performance. Fluorination of conjugated polymers and small molecules is a widely adopted strategy to lower the HOMO energy level, which generally leads to a higher open-circuit voltage (Voc) in the resulting solar cell. nih.gov The this compound unit could be incorporated into a donor-acceptor (D-A) copolymer to leverage this effect. nih.gov The bromine atom allows for its polymerization with other comonomers, while the fluorinated benzothiophene unit would contribute to the electronic properties of the polymer backbone.

The performance of Organic Field-Effect Transistors (OFETs) relies heavily on the charge-transporting ability and solid-state packing of the organic semiconductor. The introduction of fluorine atoms into conjugated systems can promote desirable intermolecular interactions, such as π-π stacking, which is crucial for efficient charge mobility. While materials based specifically on this compound have not been prominently featured in OFET literature, its use as a building block could lead to semiconductors with enhanced performance characteristics due to improved molecular ordering.

The inherent properties of the benzothiophene ring system, combined with the electronic influence of the fluorine substituent, make this compound a precursor for organic semiconductors. The fluorination process is known to fine-tune energy levels and can enhance the environmental stability of the material. nih.gov Through polymerization or further functionalization via its bromo-group, this compound can be used to create larger π-conjugated systems suitable for investigation as p-type or n-type semiconductors, depending on the final molecular design.

Table 1: Potential Roles of this compound in Organic Electronics

Application Area Potential Role of the Compound Key Structural Features Utilized
OLEDs Building block for host or emitter molecules Bromo-group for synthesis; Fluoro-group for tuning energy levels
OPVs Monomer for donor-acceptor copolymers Bromo-group for polymerization; Fluoro-group to increase Voc
OFETs Precursor for semiconductors with improved packing Fluoro-group to enhance intermolecular interactions

| Semiconductors | Foundational unit for π-conjugated systems | Benzothiophene core for charge transport; Halogen atoms for tuning |

Electrochromic and Thermochromic Materials

Electrochromic materials change their optical properties (color) in response to an applied voltage, while thermochromic materials do so in response to temperature changes. These phenomena are often rooted in conformational or electronic changes within conjugated polymer systems. By serving as a monomer, this compound can be integrated into polymer chains. The electronic nature of the fluorinated benzothiophene unit would influence the redox potentials and the color of the different electronic states of the resulting polymer, making it a candidate for creating novel electrochromic systems. There is currently a lack of specific research demonstrating its use for thermochromic applications.

Building Blocks for Conjugated Polymers and Supramolecular Assemblies

The most defined application of this compound in materials science is its role as a synthetic building block. The C-Br bond provides a reactive handle for a wide array of organometallic cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers. This allows for the precise insertion of the fluorinated benzothiophene unit into a polymer backbone, flanked by other aromatic or vinylic groups.

Furthermore, the fluorine and sulfur atoms in the molecule can participate in non-covalent interactions, such as S---F or C-H---F contacts. These directional interactions can be exploited in the field of crystal engineering and supramolecular chemistry to guide the self-assembly of molecules into well-defined, higher-order structures. Such controlled assemblies are critical for optimizing the bulk properties of organic electronic materials.

Table 2: Properties of this compound for Synthesis

Property Description Relevance in Materials Synthesis
Molecular Formula C₈H₄BrFS sigmaaldrich.com Defines the elemental composition.
CAS Number 324768-96-9 sigmaaldrich.com Unique identifier for the chemical substance.
Reactive Site Bromo-group (at position 7) Enables polymerization and functionalization via cross-coupling.
Tuning Site Fluoro-group (at position 4) Modifies electronic properties, solubility, and solid-state packing.

| Core Structure | Benzothiophene | Provides a rigid, planar, and electron-rich conjugated system. |

Monomer Synthesis for Polymerization

This compound serves as a critical monomer in the synthesis of advanced polymers. Its structure is well-suited for various polymerization techniques, particularly those involving cross-coupling reactions. The bromine atom provides a reactive site for reactions like Suzuki, Stille, and Heck couplings, which are instrumental in forming carbon-carbon bonds to build polymer backbones.

The benzothiophene unit itself is an under-explored but promising monomer for free radical polymerization. For instance, benzothiophene has been successfully copolymerized with maleic anhydride (B1165640) to produce microspheres, demonstrating its capability to participate in polymerization reactions. rsc.org This suggests that this compound could also be utilized in similar polymerization strategies.

Furthermore, the synthesis of conjugated polymers based on benzodithiophene units for applications in organic electronics highlights the importance of the broader benzothiophene class as monomers. rsc.org The fluorine atom in this compound can influence the electronic properties of the resulting polymer, such as its HOMO and LUMO energy levels, which is a critical factor in the performance of organic photovoltaic devices. acs.org The combination of the reactive bromo group and the property-tuning fluoro group makes this compound a versatile monomer for creating a new generation of functional polymers.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization Method Role of this compound Potential Co-monomers Resulting Polymer Type
Suzuki Coupling Brominated Monomer Boronic acid or ester functionalized monomers Conjugated Polymers
Stille Coupling Brominated Monomer Organotin functionalized monomers Conjugated Polymers
Heck Coupling Brominated Monomer Alkenes Poly(hetero)arylene vinylenes

Self-Assembly Principles and Controlled Architectures

The ability of molecules to spontaneously organize into well-defined structures, known as self-assembly, is a powerful tool in creating functional nanomaterials. Benzothiophene derivatives have demonstrated a strong propensity for self-assembly, driven by a combination of π-π stacking of the aromatic cores and van der Waals interactions between substituent groups.

Research on organosilicon derivatives of benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene has shown that the length of terminal alkyl groups significantly influences the structure and electrical properties of the resulting thin films. rsc.org Similarly, studies on benzodithiophene derivatives have revealed that the number and location of alkoxy chains can dramatically alter the self-assembled structures on surfaces. acs.org These findings underscore the principle that the nature and positioning of substituents are key to controlling the architecture of the assembled material.

In the case of this compound, the presence of both a bulky bromine atom and a highly electronegative fluorine atom would be expected to play a significant role in directing its self-assembly. The fluorine atom can participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions, which can lead to specific and predictable packing motifs. The interplay between these interactions and the π-π stacking of the benzothiophene core could be harnessed to create controlled, one-, two-, or three-dimensional architectures with tailored electronic and optical properties. The conjugation of such small-molecule semiconductors with self-assembling peptides has also been explored as a strategy for fabricating supramolecular soft materials for organic electronics and bioelectronics. nih.gov

Sensing Applications and Chemical Probes

Benzothiophene and its derivatives are excellent candidates for the development of chemical sensors and probes due to their inherent fluorescence and electronically tunable nature. ktu.edu The core principle behind their use in sensing is that the binding of an analyte to a receptor unit attached to the benzothiophene fluorophore alters its electronic structure, resulting in a detectable change in its fluorescence or absorption spectrum.

For example, benzothiophene-based chalcones have been developed as photo-luminescent chemosensors for the real-time detection of hydrazine. rsc.orgresearchgate.net In these systems, the benzothiophene moiety acts as the signaling unit. Similarly, Schiff bases derived from benzothiophene have been shown to act as "turn-on" fluorescent sensors for specific amino acids like serine. researchgate.net Thiophene-appended benzothiazole (B30560) compounds have also been utilized for the ratiometric detection of metal ions such as copper and cadmium. nih.govacs.org

The unique substitution pattern of this compound offers intriguing possibilities for designing novel sensors. The electron-withdrawing nature of the fluorine atom can modulate the photophysical properties of the benzothiophene core, potentially enhancing its quantum yield or shifting its emission wavelength. The bromine atom provides a convenient handle for further functionalization, allowing for the attachment of specific recognition elements for a target analyte. This tunability makes this compound a promising platform for creating highly sensitive and selective chemical probes.

Catalysis and Ligand Design

The benzothiophene scaffold can also play a crucial role in the field of catalysis, primarily by serving as a ligand that coordinates to a metal center. The sulfur atom in the thiophene (B33073) ring possesses a lone pair of electrons that can readily bind to transition metals, influencing the catalytic activity and selectivity of the resulting complex.

The presence of electron-withdrawing fluorine and bromine atoms in this compound would significantly alter its electronic character as a ligand compared to unsubstituted benzothiophene. These substituents would decrease the electron density on the sulfur atom, which could affect its binding affinity to a metal center and the reactivity of the resulting catalyst. This provides an avenue for fine-tuning the catalytic properties of metal complexes for specific chemical transformations. For instance, the catalytic transformation of benzothiophene to 2-ethylthiophenol by a soluble rhodium complex involves ring opening prior to hydrogenation, a process that is sensitive to the electronic environment of the ligand. acs.org

Advanced Functional Materials with Tunable Properties

The development of advanced functional materials with precisely controlled properties is a major goal in materials science. Benzothiophene derivatives are a versatile class of compounds for this purpose, as their electronic and optical properties can be readily tuned through chemical modification. ktu.edu

One powerful strategy for tuning the properties of benzothiophene-based materials is through the oxidation of the sulfur atom. mdpi.com This transforms the electron-donating thiophene into an electron-accepting sulfone, which dramatically alters the electronic structure and can lead to enhanced fluorescence and thermal stability. mdpi.com This approach could be applied to derivatives of this compound to create a new family of materials with a wide range of optoelectronic properties.

Furthermore, the introduction of fluorine atoms into the backbone of conjugated polymers containing benzothiophene units has been shown to be an effective way to lower both the HOMO and LUMO energy levels, which is beneficial for applications in organic solar cells. acs.org The fluorine and bromine atoms on this compound provide built-in functionalities to tune the properties of materials derived from it. For example, these substituents could influence the morphology, charge carrier mobility, and light-harvesting capabilities of thin films, making them suitable for a variety of electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). researchgate.net

Table 2: Influence of Substituents on the Properties of Benzothiophene-Based Materials

Substituent/Modification Effect on Material Properties Potential Application
Fluorine Atom Lowers HOMO/LUMO energy levels, can enhance intermolecular interactions Organic photovoltaics, organic field-effect transistors
Bromine Atom Provides a site for further functionalization, can influence molecular packing Synthesis of complex materials, tuning of solid-state properties
Sulfur Oxidation Converts electron-donating thiophene to electron-accepting sulfone, enhances fluorescence and thermal stability Light-emitting diodes, electron-transporting materials

Green Chemistry Applications (e.g., solvent-free reactions)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of benzothiophene derivatives can be approached from a green chemistry perspective.

Several environmentally benign methods for the synthesis of benzothiophenes have been reported. These include iodine-catalyzed cascade reactions under metal- and solvent-free conditions, which offer an efficient and economical route to these compounds. organic-chemistry.org Additionally, catalyst- and additive-free methods for the synthesis of related benzothiazoles from readily available starting materials have been developed, highlighting a move towards more sustainable synthetic strategies. nih.gov The synthesis of benzothiazoles has also been achieved using water as a solvent and employing recyclable catalysts, further demonstrating the potential for green approaches in this area of chemistry. mdpi.com

For this compound, the development of synthetic routes that minimize waste, avoid toxic reagents and solvents, and utilize renewable resources would be a key aspect of its application in a green chemistry context. Furthermore, exploring its use in solvent-free reactions or under microwave irradiation could lead to more efficient and environmentally friendly processes for the creation of advanced materials. The one-step synthesis of benzothiophenes via aryne reactions with alkynyl sulfides is an example of an efficient synthesis that can contribute to greener methodologies. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-4-fluorobenzo[b]thiophene, and what experimental conditions optimize yield?

  • Methodology : The synthesis typically involves halogenation and coupling reactions. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts like Pd(dppf)Cl₂) can introduce aryl groups to the thiophene core, while bromination/fluorination steps require controlled conditions (e.g., NaOEt in ethanol or SOCl₂ in DCM). Key intermediates are purified via column chromatography, and yields are optimized by adjusting reaction time, temperature, and stoichiometry of reagents like B₂Pin₂ or K₂CO₃ .
  • Characterization : Post-synthesis validation uses NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity .

Q. How is this compound characterized spectroscopically, and what structural ambiguities arise?

  • Methodology :

  • NMR : Distinct chemical shifts for bromine (δ 7.2–7.8 ppm for aromatic protons) and fluorine (δ -110 to -120 ppm for ¹⁹F NMR) help identify substitution patterns.
  • X-ray crystallography : Resolves bond angles and crystal packing, critical for confirming the benzothiophene backbone and halogen positions .
  • Ambiguities : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, NOESY) or computational modeling to resolve .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of bromine and fluorine substituents in cross-coupling reactions?

  • Methodology : Bromine acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki coupling), while fluorine’s electronegativity influences electron density and reaction rates. Kinetic studies (e.g., monitoring intermediates via LC-MS) and DFT calculations can map transition states and substituent effects on activation barriers .

Q. How does this compound serve as a precursor in drug discovery, particularly for bioactive thiophene derivatives?

  • Methodology : The compound’s halogenated structure enables functionalization for kinase inhibitors or antimicrobial agents. For example, coupling with boronic acids generates analogs for in vitro bioactivity screens (e.g., IC₅₀ assays against cancer cell lines). Toxicity risks, common to thiophene derivatives due to reactive metabolites, are assessed via hepatic microsome stability tests .

Q. What challenges arise in achieving regioselective fluorination of benzo[b]thiophene derivatives?

  • Methodology : Direct fluorination often lacks selectivity due to the electrophilic nature of fluorinating agents (e.g., Selectfluor). Strategies include:

  • Directed ortho-metalation : Using directing groups (e.g., -COOH) to position fluorine.
  • Late-stage fluorination : Employing Pd/Ag-mediated C–H activation under inert conditions .

Q. How do computational models predict the physicochemical properties of this compound?

  • Methodology : Tools like ACD/Labs Percepta calculate logP (lipophilicity), pKa, and solubility. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, guiding SAR studies .

Q. What toxicological considerations are critical when handling this compound in laboratory settings?

  • Methodology : Thiophene rings can form reactive epoxides or thiophene-S-oxides, posing genotoxicity risks. Ames tests and in vitro micronucleus assays are recommended for safety profiling. Proper PPE (gloves, fume hoods) and waste disposal protocols are mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.